molecular formula C15H19ClN4O B13052748 4-(4-Benzylmorpholin-2-YL)pyrimidin-5-amine hcl

4-(4-Benzylmorpholin-2-YL)pyrimidin-5-amine hcl

Katalognummer: B13052748
Molekulargewicht: 306.79 g/mol
InChI-Schlüssel: CQVKYLSSVMCQDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Benzylmorpholin-2-YL)pyrimidin-5-amine hydrochloride is a chemical compound with the molecular formula C15H19ClN4O and a molecular weight of 306.79 g/mol . This compound is used primarily in research and development within the pharmaceutical and chemical industries.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control measures. The process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Benzylmorpholin-2-YL)pyrimidin-5-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

4-(4-Benzylmorpholin-2-YL)pyrimidin-5-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(4-Benzylmorpholin-2-YL)pyrimidin-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(4-Benzylmorpholin-2-YL)pyrimidin-5-amine hydrochloride is unique due to its specific combination of the benzylmorpholine and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

Molekularformel

C15H19ClN4O

Molekulargewicht

306.79 g/mol

IUPAC-Name

4-(4-benzylmorpholin-2-yl)pyrimidin-5-amine;hydrochloride

InChI

InChI=1S/C15H18N4O.ClH/c16-13-8-17-11-18-15(13)14-10-19(6-7-20-14)9-12-4-2-1-3-5-12;/h1-5,8,11,14H,6-7,9-10,16H2;1H

InChI-Schlüssel

CQVKYLSSVMCQDZ-UHFFFAOYSA-N

Kanonische SMILES

C1COC(CN1CC2=CC=CC=C2)C3=NC=NC=C3N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.